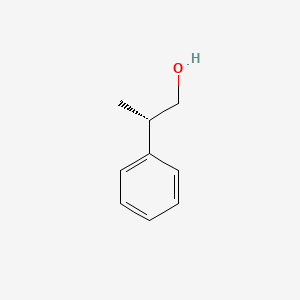

(2S)-2-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNSYIPLPAXAZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37778-99-7 | |

| Record name | 2-Phenyl-1-propanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-1-PROPANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7Q89429ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2S)-2-phenylpropan-1-ol chemical properties and structure

An In-depth Technical Guide to (2S)-2-phenylpropan-1-ol: Properties, Synthesis, and Applications

Introduction

This compound is a chiral alcohol that serves as a crucial building block in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. Its stereospecific structure, comprising a hydroxyl group and a phenyl group on a propane backbone, makes it a valuable precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules. Understanding the distinct chemical properties, structural nuances, and analytical methodologies of this specific enantiomer is paramount for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.

This guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, spectroscopic signature, enantioselective synthesis, and analytical techniques for chiral purity assessment. Furthermore, it explores its applications, particularly in the context of drug development, and outlines essential safety and handling protocols.

Part 1: Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its chirality, which arises from the stereocenter at the second carbon atom of the propanol chain. This specific spatial arrangement of substituents dictates its interaction with other chiral molecules and its optical activity.

1.1. Structural Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: (S)-(-)-2-Phenyl-1-propanol, (-)-2-Phenylpropanol, S-(-)-2-Phenyl-1-propanol[1]

-

CAS Number: 37778-99-7[1]

-

SMILES: CC1=CC=CC=C1[1]

-

InChI Key: RNDNSYIPLPAXAZ-MRVPVSSYSA-N[1]

1.2. Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Colorless viscous liquid | [4] |

| Density | 0.975 g/mL at 25 °C | [2][3] |

| Boiling Point | 110-111 °C at 10 mmHg | [2][3] |

| Melting Point | -37 °C | [2][3] |

| Refractive Index (n20/D) | 1.526 | [2][3] |

| Water Solubility | Insoluble | [2][3][4] |

| Flash Point | 201°F (93.9 °C) | [3] |

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. The key differences in the chemical environment of the protons and carbons in its structure give rise to a unique spectroscopic fingerprint.[5]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.[5]

-

¹H NMR: The proton NMR spectrum of 2-phenyl-1-propanol shows characteristic signals. The aromatic protons typically appear as a multiplet in the 7.20-7.40 ppm range. The proton on the carbon bearing the phenyl group (-CH(Ph)-) appears as a sextet around 2.95 ppm. The methylene protons adjacent to the hydroxyl group (-CH₂(OH)) show up as a doublet at approximately 3.65 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with distinct signals for the aromatic carbons, the chiral carbon, the methylene carbon, and the methyl carbon.[5]

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For this compound, the spectrum will prominently feature:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

-

Absorptions corresponding to C-H stretching of the aromatic ring and the alkyl chain.

-

Peaks in the fingerprint region (below 1500 cm⁻¹) that are unique to the molecule's overall structure.[5]

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The fragmentation pattern can also offer clues about the structure.[5]

Part 3: Synthesis and Chiral Analysis

The synthesis of enantiomerically pure this compound is a key challenge and a significant area of research. Asymmetric synthesis methods are employed to achieve high enantiomeric excess (ee).

3.1. Enantioselective Synthesis

A prevalent strategy for synthesizing chiral alcohols is the asymmetric bioreduction of prochiral ketones. This "green chemistry" approach often provides high yields and excellent enantiomeric excess.[6] For instance, the conversion of racemic 2-phenylpropionaldehyde can be achieved using biocatalysts like Saccharomyces cerevisiae or isolated enzymes such as horse-liver alcohol dehydrogenase (ADH) to produce (S)-2-phenyl-1-propanol.[7]

The following diagram illustrates a generalized workflow for the biocatalytic reduction of a prochiral precursor to this compound.

Caption: Generalized workflow for biocatalytic synthesis.

3.2. Chiral Analysis: Determining Enantiomeric Purity

The accurate determination of enantiomeric excess (ee) is crucial in asymmetric synthesis.[8] Several analytical techniques are employed for this purpose, with Chiral High-Performance Liquid Chromatography (HPLC) being a robust and widely used method.[8][9]

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral alcohols like 2-phenyl-1-propanol.[9]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column is a common choice.[9]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier like isopropanol. A common starting ratio is 90:10 (v/v) n-Hexane/Isopropanol.[9] The ratio of the modifier is a critical parameter for optimizing resolution.[9]

-

Sample Preparation: Dissolve a small amount of the 2-phenyl-1-propanol sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

-

HPLC Conditions:

-

Flow Rate: Start with a flow rate of 0.5 mL/min. A lower flow rate can increase interaction time with the CSP and improve resolution.[9]

-

Column Temperature: Maintain a stable temperature using a column oven, typically at 25 °C.[9]

-

Detection: Use a UV detector at a wavelength of 210 nm or 254 nm, as the phenyl group is a chromophore.[9]

-

Injection Volume: 10 µL.[9]

-

-

Data Analysis: Equilibrate the column until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers should resolve into separate peaks. The enantiomeric excess is calculated from the integrated areas of these peaks.

The following diagram outlines the logical workflow for chiral analysis.

Caption: Workflow for ee determination by Chiral HPLC.

Part 4: Applications in Research and Drug Development

The primary significance of this compound lies in its role as a chiral precursor. The stereochemistry of this molecule is often critical for the biological activity of the final product.[10]

-

Pharmaceutical Intermediates: It is a precursor for some non-steroidal anti-inflammatory drugs.[7] The specific stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

-

Chiral Auxiliaries and Ligands: In asymmetric synthesis, chiral 1,2-amino alcohols, which can be derived from compounds like this compound, are a well-established class of molecules used to control the stereochemical outcome of reactions.[11]

-

Fragrance Industry: 2-phenyl-1-propanol is used as a fragrance ingredient, valued for its hyacinth-like odor.[4][7]

Part 5: Safety and Handling

This compound is classified as an irritant.[1] Proper safety precautions must be observed during its handling and storage.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[4] Safety goggles or glasses as described by OSHA or European Standard EN166 are recommended.[12]

-

Handling: Handle in a well-ventilated area. Avoid breathing vapors and contact with skin and eyes.[2][3][12] Wash hands thoroughly after handling.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Incompatibilities: Incompatible with strong oxidizing agents.[4][12]

Conclusion

This compound is a molecule of significant interest in organic synthesis, particularly for the development of enantiomerically pure pharmaceuticals. Its well-defined chemical and physical properties, coupled with established methods for its synthesis and chiral analysis, make it a versatile tool for researchers. A thorough understanding of its structure, properties, and safe handling is essential for unlocking its full potential in the laboratory and in the development of new chemical entities.

References

- Benchchem. (n.d.). Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques.

- ChemBK. (2024). This compound.

- Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC.

- ChemBK. (2024). 2-phenylpropan-1-ol.

- Taylor & Francis Online. (n.d.). First green synthesis of (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus paracasei BD101 biotransformation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447661, 2-Phenylpropanol.

- CymitQuimica. (n.d.). 2-Phenylpropan-1-ol.

- Fisher Scientific. (2012). 1-Phenyl-2-propanol Safety Data Sheet.

- Sigma-Aldrich. (2025). 1-Phenylpropan-2-ol Safety Data Sheet.

- Benchchem. (n.d.). 2-Amino-2-methyl-1-phenylpropan-1-ol.

- Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

- Flinn Scientific. (2014). 2-Phenyl-1-Propanol SDS (Safety Data Sheet).

- ResearchGate. (2025). Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes.

- Fisher Scientific. (n.d.). 2-Methyl-1-phenyl-1-propanol Safety Data Sheet.

- ResearchGate. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS.

- Benchchem. (n.d.). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2.

- ChemicalBook. (n.d.). (2S)-2-AMINO-2-PHENYL-PROPAN-1-OL HCL CAS.

- PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol.

- Advanced ChemBlocks. (n.d.). (S)-2-methyl-1-phenylpropan-1-ol 95%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol.

- Benchchem. (n.d.). (S)-1-Phenylpropan-2-ol.

- Pharmaffiliates. (n.d.). CAS No : 1123-85-9 | Product Name : 2-Phenylpropan-1-ol.

- Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenylpropan-2-ol.

- SupraBank. (n.d.). (+)-(1S,2S)-2-Methylamino-1-phenyl-propan-1-ol.

- ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),....

- Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using.

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum.

- GSRS. (n.d.). 2-PHENYL-1-PROPANOL.

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

Sources

- 1. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-Phenyl-1-propanol

Abstract

(S)-2-phenyl-1-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances, where enantiomeric purity is paramount for biological activity and desired sensory properties.[1] This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (S)-2-phenyl-1-propanol, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings, practical considerations, and comparative efficacy of three core strategies: asymmetric reduction of prochiral precursors, enzymatic kinetic resolution of racemates, and the application of chiral auxiliaries. Each section is supported by field-proven insights, detailed experimental protocols, and comparative data to facilitate informed methodological choices in the laboratory and at scale.

Introduction: The Significance of Chiral Purity

The stereochemistry of a molecule is critical in determining its interaction with the chiral environment of biological systems. For 2-phenyl-1-propanol, the (S)-enantiomer is a key precursor for certain non-steroidal anti-inflammatory drugs and is a sought-after component in the fragrance industry for its distinct Lila-hyacinth odor.[1] Consequently, the development of robust, scalable, and highly enantioselective synthetic routes to access optically pure (S)-2-phenyl-1-propanol is of significant academic and industrial interest. This guide will explore the leading strategies to achieve this, focusing on the "why" behind the "how" to empower researchers in their synthetic endeavors.

Strategy 1: Asymmetric Reduction of Prochiral Precursors

The most direct route to enantiomerically enriched (S)-2-phenyl-1-propanol is the asymmetric reduction of a prochiral precursor, typically 2-phenylpropanal or a corresponding ketone. This approach can be broadly categorized into biocatalytic and chemocatalytic methods.

Biocatalytic Reduction: The Power of Enzymes

Enzymes, particularly alcohol dehydrogenases (ADHs) and other oxidoreductases, are highly efficient and selective catalysts for the synthesis of chiral alcohols under mild conditions.[1] The primary advantage of biocatalysis lies in its exquisite enantioselectivity, often approaching 100% ee, and its operation in aqueous media, which aligns with the principles of green chemistry.

Mechanism of Action: ADHs utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH), to deliver a hydride to the carbonyl carbon of the substrate. The enzyme's chiral active site orients the substrate in a specific conformation, leading to the preferential formation of one enantiomer.

Key Biocatalysts and Insights:

-

Horse Liver Alcohol Dehydrogenase (HLADH): Recombinant HLADH has demonstrated outstanding enantioselectivity in the reduction of racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol, achieving 100% enantioselectivity.[1] A key consideration when using isolated enzymes is the need for cofactor regeneration. This is often achieved by using a sacrificial alcohol, such as ethanol, which is oxidized by the enzyme to regenerate NADH.[1]

-

Saccharomyces cerevisiae (Baker's Yeast): As a whole-cell biocatalyst, baker's yeast offers the advantage of containing all the necessary enzymes and cofactors for the reduction, eliminating the need for external cofactor addition. However, its enantioselectivity for this specific transformation can be lower compared to isolated enzymes like HLADH.[1][2]

-

Candida tenuis Xylose Reductase (CtXR): A single-point mutant of this enzyme (CtXR D51A) has shown very high catalytic efficiency for the reduction of (S)-2-phenylpropanal.[3][4] This highlights the potential of protein engineering to tailor enzymes for specific substrates and enhance their performance.

Experimental Protocol: Biocatalytic Reduction of Racemic 2-Phenylpropionaldehyde using HLADH

-

Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 75 mM, pH 8.0).[5]

-

Cofactor and Enzyme Addition: Add the cofactor, NADH, and the recombinant horse-liver alcohol dehydrogenase (ADH) to the buffer.

-

Substrate Addition: Introduce the racemic 2-phenylpropionaldehyde to the reaction mixture. To overcome the low aqueous solubility of the substrate, a two-phase system with an organic solvent can be employed.[1]

-

Cofactor Regeneration: Include a sacrificial substrate, such as ethanol, for in-situ regeneration of NADH.[1]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the conversion and enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, extract the product, (S)-2-phenyl-1-propanol, from the aqueous phase using a suitable organic solvent. The organic layers are then combined, dried, and the solvent is removed to yield the final product.

Workflow for Biocatalytic Reduction

Sources

A Comprehensive Technical Guide to (2S)-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-phenylpropan-1-ol, a chiral aromatic alcohol, is a significant molecule in the landscape of synthetic organic chemistry and pharmaceutical development. Its structural motif, featuring a stereogenic center adjacent to a phenyl group and a primary alcohol, renders it a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. The precise spatial arrangement of its functional groups is paramount, as stereochemistry often dictates the efficacy and safety of pharmaceutical compounds. This guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis methodologies with a focus on enantioselectivity, analytical characterization, and its applications in the pharmaceutical industry.

Physicochemical and Safety Data

This compound is a colorless, viscous liquid with a distinct hyacinth-like odor.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 37778-99-7 | [2] |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-(-)-2-Phenyl-1-propanol, Hydratropic alcohol | [3][4] |

| Density | 0.975 g/mL at 25 °C | [3] |

| Boiling Point | 110-111 °C at 10 mmHg | [3] |

| Flash Point | 94 °C (closed cup) | [3] |

| Water Solubility | Insoluble | [1] |

| Refractive Index (n20/D) | 1.526 | [3] |

Safety Profile

This compound is classified as a combustible liquid and may be harmful if swallowed, with an oral LD50 of 2300 mg/kg in rats.[1] It can cause irritation to the eyes, skin, and respiratory system.[1][5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.[1]

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of paramount importance for its application in the pharmaceutical industry. The primary strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2-phenylpropanal or a related precursor. Both chemocatalytic and biocatalytic methods have been successfully employed.

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Biocatalysis offers a green and highly selective route to chiral alcohols. Whole-cell catalysis with Saccharomyces cerevisiae is a well-established method that utilizes the inherent alcohol dehydrogenases in the yeast to perform the asymmetric reduction.

-

Yeast Culture Activation: In a suitable Erlenmeyer flask, suspend active dry baker's yeast in a warm (approximately 35-40°C) phosphate buffer containing glucose. Incubate the flask in an orbital shaker for about an hour to activate the yeast.[6]

-

Bioreduction: Dissolve the starting material, such as 2-phenylpropanal, in a minimal amount of a water-miscible co-solvent like ethanol or DMSO. Add this substrate solution dropwise to the activated yeast culture.[6]

-

Incubation: Maintain the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for 24-48 hours. Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).[6]

-

Work-up and Purification: After the reaction, separate the yeast cells from the supernatant via centrifugation. Extract the supernatant with a suitable organic solvent, such as ethyl acetate. The yeast pellet can be washed with the same solvent to recover any adsorbed product. Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]

Caption: Workflow for the biocatalytic reduction of a prochiral ketone to this compound using Saccharomyces cerevisiae.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.2-7.4 ppm), a multiplet for the methine proton (-CH-), a doublet for the methylene protons (-CH₂OH), and a doublet for the methyl protons (-CH₃). The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.[7]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the carbon bearing the hydroxyl group, the methine carbon, and the methyl carbon.[7]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 2-phenylpropan-1-ol typically shows a molecular ion peak (M⁺) at m/z = 136.[2][8] The fragmentation pattern is a key identifier. Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[9] For 2-phenylpropan-1-ol, a prominent peak is often observed at m/z = 105, corresponding to the stable [C₈H₉]⁺ fragment formed by the loss of the -CH₂OH group.[8] Another significant fragment can be seen at m/z = 77, representing the phenyl cation.[8]

Caption: Simplified proposed mass spectrometry fragmentation pathway for 2-phenylpropan-1-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity (enantiomeric excess, ee) of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

Applications in Drug Development

Chiral alcohols like this compound are fundamental building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereocenter in this molecule can be carried through a synthetic route to establish the desired stereochemistry in the final drug product. Its utility lies in its ability to participate in a variety of chemical transformations, such as oxidation to the corresponding aldehyde or ketone, esterification, and etherification, all while retaining the crucial stereochemical information.[10] While direct examples of its use in specific, named pharmaceuticals are proprietary, its structural motif is common in many classes of drugs. The primary significance of such chiral intermediates is to provide a reliable and efficient means to control the stereochemical outcome of a reaction, which is a critical aspect of modern pharmaceutical synthesis.[11]

Conclusion

This compound is a valuable and versatile chiral intermediate with significant applications in pharmaceutical research and development. Its synthesis, particularly through green biocatalytic methods, allows for the production of highly enantiopure material. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling is essential for its effective use in the synthesis of complex molecular targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase.

References

- Flinn Scientific. (2014, January 16). 2-Phenyl-1-Propanol SDS (Safety Data Sheet).

- BenchChem. (n.d.). 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Santa Cruz Biotechnology. (n.d.). 2-Phenyl-2-propanol.

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpropanol. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL.

-

Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenylpropan-2-ol.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MassBank. (2008, October 21). 2-phenyl-1-propanol. Retrieved from [Link]

- BenchChem. (n.d.). (S)-1-Phenylpropan-2-ol | High Purity | For RUO.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum.

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem Compound Database. Retrieved from [Link]

- ResearchGate. (n.d.). Synergetic Engineering of Multiple Pathways for De Novo (2S)-Naringenin Biosynthesis in Saccharomyces cerevisiae | Request PDF.

-

Matrix Fine Chemicals. (n.d.). 2-PHENYLPROPAN-1-OL | CAS 1123-85-9. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 31). Systems Metabolic Engineering of Saccharomyces cerevisiae for the High-Level Production of (2S)-Eriodictyol. PubMed Central. Retrieved from [Link]

- ResearchGate. (n.d.). Enhancing (2S)-naringenin production in Saccharomyces cerevisiae by high-throughput screening method based on ARTP mutagenesis | Request PDF.

-

National Center for Biotechnology Information. (2024, February 18). Enhancing (2S)-naringenin production in Saccharomyces cerevisiae by high-throughput screening method based on ARTP mutagenesis. PubMed. Retrieved from [Link]

Sources

- 1. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-1-propanol 97 1123-85-9 [sigmaaldrich.com]

- 4. 2-PHENYLPROPAN-1-OL | CAS 1123-85-9 [matrix-fine-chemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. massbank.eu [massbank.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (S)-1-Phenylpropan-2-ol | High Purity | For RUO [benchchem.com]

- 11. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

Spectroscopic Data for (2S)-2-phenylpropan-1-ol: An In-depth Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol (2S)-2-phenylpropan-1-ol. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound. The focus is not only on the presentation of data but also on the rationale behind the spectral features, providing a deeper understanding of the molecule's properties.

Introduction

This compound is a chiral aromatic alcohol with applications in asymmetric synthesis and as a building block in the pharmaceutical industry. Its precise structural confirmation is paramount for its intended applications, and spectroscopic techniques are the cornerstone of this characterization. This guide will explore the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of its spectral signatures.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its phenyl ring, chiral center, and primary alcohol functional group, gives rise to a unique set of signals in various spectroscopic analyses. Understanding the correlation between the molecular structure and the spectral data is fundamental to its unambiguous identification.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-defined experimental protocols.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the typical mid-IR range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, collectively provide a robust and detailed fingerprint for the structural confirmation of this compound. A thorough understanding and correct interpretation of these data are indispensable for researchers and scientists engaged in fields where the precise characterization of chiral molecules is of utmost importance.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound (±)-2-Phenyl-1-propanol (FDB008270). Retrieved from [Link]

-

ChemSrc. (n.d.). (R)-(+)-1-Phenylethanol | CAS#:1517-69-7. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylethanol, (R)-. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 2-Phenylpropenal. In NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (n.d.). 2-phenyl-1-propanol. Retrieved from [Link]

-

Wired Chemist. (n.d.). 2-phenyl-1-propanol Proton Full Spectrum. Retrieved from [Link]

-

NIST. (n.d.). phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ATB. (n.d.). (2R)-2-Phenyl-1-propanol | C9H12O | MD Topology | NMR. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 2-phenyl, propanoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized geometry of 2-Phenyl-1-propanol. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-PHENYLPROPAN-1-OL | CAS 1123-85-9. Retrieved from [Link]

Physical properties of 2-phenyl-1-propanol (boiling point, melting point, density)

This guide provides an in-depth exploration of the key physical properties of 2-phenyl-1-propanol (CAS: 1123-85-9), a significant organic compound utilized in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and fragrances.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its boiling point, melting point, and density, alongside robust methodologies for their experimental determination.

Introduction to 2-Phenyl-1-Propanol

2-Phenyl-1-propanol, also known as β-methylphenethyl alcohol, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its molecular structure, featuring a phenyl group attached to a propanol backbone, imparts specific physical and chemical characteristics that are crucial for its application in various chemical processes. A thorough understanding of its physical properties is paramount for process optimization, safety, and quality control in its industrial and laboratory applications.

Core Physical Properties of 2-Phenyl-1-Propanol

The physical properties of 2-phenyl-1-propanol have been experimentally determined and are reported across various chemical literature and databases. It is important to note that slight variations in these values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Values | Conditions |

| Boiling Point | 110-111 °C | at 10 mmHg[2][3][4][5][6][7] |

| 113-114 °C | at 14.00 mmHg[8] | |

| 214 °C | (lit.)[9] | |

| 202 °C | (lit.)[6] | |

| Melting Point | -37 °C[2][3] | |

| -13 °C[10] | ||

| Density | 0.975 g/mL | at 25 °C (lit.)[2][3][4][5][6][7] |

| 0.971-0.978 | ||

| 1 g/mL | at 25 °C (lit.)[9] | |

| 0.973 g/mL | at 25 °C (lit.)[6] | |

| 1.001 g/mL | at 20 °C (lit.)[6] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research and development. The following sections detail the standard, field-proven methodologies for measuring the boiling point, melting point, and density of a substance like 2-phenyl-1-propanol.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For substances like 2-phenyl-1-propanol, which have relatively high boiling points at atmospheric pressure, distillation or micro-boiling point methods are commonly employed.[11][12]

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is advantageous when only a small sample volume is available.[11]

-

Sample Preparation: A small amount of 2-phenyl-1-propanol is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.[13][14]

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

-

Boiling Point Identification: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][14]

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For substances that are liquid at room temperature like 2-phenyl-1-propanol, this property is determined by first freezing the sample. The melting point provides a crucial indication of purity, with impurities typically causing a depression and broadening of the melting range.[15][16]

Methodology: Capillary Method

-

Sample Freezing: A sample of 2-phenyl-1-propanol is first frozen using a suitable cooling bath (e.g., dry ice/acetone).

-

Sample Loading: A small amount of the frozen, powdered sample is packed into a capillary tube sealed at one end.[17]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[17][18]

-

Heating: The apparatus is heated at a controlled rate.[17]

-

Observation: The sample is observed through a magnifying lens.

-

Melting Range Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Density Determination

Density is the mass of a substance per unit volume. For liquids like 2-phenyl-1-propanol, this is a straightforward yet critical property to measure for quality control and reaction calculations.

Methodology: Using a Graduated Cylinder and Balance

This method is simple and provides reasonably accurate results for many laboratory applications.[19][20][21]

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.[19][20]

-

Volume Measurement: A known volume of 2-phenyl-1-propanol is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[19][20]

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.[19][20]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated using the formula: Density = Mass / Volume.[19][22] For higher precision, a pycnometer or volumetric flask can be used.[23]

Experimental Workflow: Density Determination

Caption: Workflow for Liquid Density Determination.

Conclusion

The physical properties of 2-phenyl-1-propanol, namely its boiling point, melting point, and density, are critical parameters for its effective and safe use in scientific research and industrial applications. The methodologies outlined in this guide represent standard, reliable techniques for the determination of these properties. Adherence to these protocols ensures the generation of accurate and reproducible data, which is the cornerstone of scientific integrity.

References

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-1-propanol. PubChem. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Phenyl-1-propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

Stenutz. (n.d.). 2-phenyl-1-propanol. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (s)-(-)-2-phenyl-1-propanol. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-phenyl-1-propanol. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Unknown. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 2-Phenyl-1-propanol. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

-

Unknown. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

JoVE. (2015, June 15). Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Phenyl-1-propanol | CAS#:1123-85-9 | Chemsrc [chemsrc.com]

- 5. 2-フェニル-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Phenyl-1-propanol 97 1123-85-9 [sigmaaldrich.com]

- 7. (R)-(+)-2-PHENYL-1-PROPANOL | 19141-40-3 [chemicalbook.com]

- 8. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(-)-2-PHENYL-1-PROPANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2-phenyl-1-propanol [stenutz.eu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. athabascau.ca [athabascau.ca]

- 17. westlab.com [westlab.com]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 22. homesciencetools.com [homesciencetools.com]

- 23. Video: Determining the Density of a Solid and Liquid [jove.com]

An In-depth Technical Guide to the Grignard Synthesis of 2-Phenyl-1-propanol

This guide provides a comprehensive overview of the Grignard synthesis of 2-phenyl-1-propanol, a secondary alcohol with applications in fragrance, pharmaceuticals, and as a chiral building block. The synthesis involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to propylene oxide. This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, discuss optimization and safety, and offer insights for researchers, scientists, and professionals in drug development.

Foundational Principles: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction utilizes an organomagnesium halide, or Grignard reagent (R-Mg-X).[1] The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, effectively a carbanion, making it a potent agent for attacking electrophilic centers such as carbonyl carbons and epoxides.[1][2]

The synthesis of 2-phenyl-1-propanol leverages the reaction between phenylmagnesium bromide (PhMgBr) and propylene oxide. This reaction exemplifies the nucleophilic ring-opening of an epoxide, a strained three-membered ring.[3]

Mechanistic Insights: Regioselectivity in Epoxide Ring-Opening

The reaction between phenylmagnesium bromide and propylene oxide proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic phenyl group of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

A critical aspect of this reaction is its regioselectivity . Propylene oxide is an unsymmetrical epoxide, presenting two potential sites for nucleophilic attack: the less substituted carbon (C1) and the more substituted, chiral carbon (C2). Under the basic and sterically demanding conditions of a Grignard reaction, the nucleophile preferentially attacks the less sterically hindered carbon atom (C1).[3][4] This attack from the "backside" results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the primary alcohol, 2-phenyl-1-propanol.

It is important to note that while attack at the more substituted carbon can occur, it is generally a minor pathway in the absence of Lewis acid catalysts. The formation of the secondary alcohol, 1-phenyl-2-propanol, is therefore minimized.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of 2-phenyl-1-propanol, beginning with the in-situ preparation of the phenylmagnesium bromide reagent.

3.1. Reagent and Glassware Preparation: The Prerequisite for Success

The success of a Grignard reaction is critically dependent on anhydrous conditions.[5][6] Grignard reagents are potent bases and will react readily with protic solvents, including water, to quench the reagent and form benzene.[5][7]

-

Glassware: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be thoroughly cleaned and oven-dried at a minimum of 120°C for several hours to remove all traces of water.[8] The apparatus should be assembled while still warm under a stream of inert gas (nitrogen or argon).

-

Reagents: Anhydrous diethyl ether or tetrahydrofuran (THF) must be used as the solvent.[9][10] Diethyl ether is highly volatile and flammable.[5] THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[9] All other reagents, including bromobenzene and propylene oxide, should be of high purity and free from water.

3.2. Part 1: Synthesis of Phenylmagnesium Bromide

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.[11][12]

-

Initiation: Add a small crystal of iodine to the flask.[12] The iodine helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.

-

Reagent Addition: A solution of bromobenzene in anhydrous diethyl ether is added to the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction.[12] Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[12][13]

-

Reaction: Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.[14] The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if necessary.[5][10]

-

Completion: After the addition is complete, the mixture is stirred and may be gently heated to ensure all the magnesium has reacted.[15] The resulting dark, cloudy solution is the phenylmagnesium bromide reagent.[15]

3.3. Part 2: Reaction with Propylene Oxide and Workup

-

Cooling: The freshly prepared Grignard reagent is cooled in an ice bath.

-

Addition of Epoxide: A solution of propylene oxide in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The temperature should be carefully monitored and maintained below 10°C to minimize side reactions.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Hydrolysis (Quenching): The reaction mixture is then carefully poured into a beaker containing crushed ice and a dilute acid, such as hydrochloric acid or ammonium chloride solution, to hydrolyze the magnesium alkoxide intermediate.[11] This step should be performed slowly and with vigorous stirring in a fume hood, as the reaction is exothermic and will generate flammable ether vapors.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.[11] The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-phenyl-1-propanol can then be purified by vacuum distillation.[11]

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of 2-phenyl-1-propanol.

-

Initiation of the Grignard Reagent: Difficulty in initiating the reaction is a common issue. Activating the magnesium with iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings can be effective.[13][14]

-

Side Reactions: The primary side reaction is the formation of biphenyl through the coupling of the Grignard reagent with unreacted bromobenzene (Wurtz-type coupling).[14] This can be minimized by slow, controlled addition of the bromobenzene and ensuring a slight excess of magnesium. Polymerization of propylene oxide can also occur, particularly if the temperature is not well-controlled.[16][17]

-

Temperature Control: Maintaining a low temperature during the addition of propylene oxide is crucial to prevent side reactions and ensure the desired regioselectivity.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Prevents quenching of the Grignard reagent.[5] |

| Mg Activation | Iodine crystal or 1,2-dibromoethane | Removes MgO layer and initiates the reaction.[12][13] |

| Bromobenzene Addition | Dropwise, maintaining gentle reflux | Controls the exothermic reaction and minimizes biphenyl formation.[14] |

| Propylene Oxide Addition | Dropwise, below 10°C | Minimizes side reactions and polymerization. |

| Workup | Slow addition to ice/dilute acid | Controls the exothermic quenching process.[11] |

Safety and Hazard Management

The Grignard synthesis involves several significant hazards that must be managed through careful planning and execution.

-

Flammability: Diethyl ether is extremely flammable and has a low flash point.[5][10] All operations should be conducted in a certified chemical fume hood, and sources of ignition must be eliminated.

-

Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction and quenching are all exothermic.[5][10] Provisions for cooling, such as an ice bath, must be readily available to control the reaction temperature and prevent a runaway reaction.[9]

-

Reactivity of Grignard Reagents: Grignard reagents react violently with water and other protic sources.[7] Exposure to atmospheric moisture should be minimized.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[9][10]

Visualization of the Workflow

The following diagram illustrates the key stages of the Grignard synthesis of 2-phenyl-1-propanol.

Caption: Workflow for the Grignard synthesis of 2-phenyl-1-propanol.

Conclusion

The Grignard synthesis of 2-phenyl-1-propanol is a robust and instructive example of carbon-carbon bond formation via epoxide ring-opening. Mastery of this reaction requires a thorough understanding of the underlying mechanistic principles, particularly regioselectivity, and meticulous attention to experimental technique, especially the maintenance of anhydrous conditions. For researchers in drug development and other scientific fields, the principles demonstrated in this synthesis are broadly applicable to the construction of complex molecular architectures. By adhering to the protocols and safety guidelines outlined in this guide, scientists can confidently and safely execute this valuable synthetic transformation.

References

- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

- Developing SOPs for Hazardous Chemical Manipulations.

-

Preparation of phenylmagnesium bromide - PrepChem.com. Retrieved from [Link]

-

Grignard Reaction - American Chemical Society. Retrieved from [Link]

- for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28). Retrieved from [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

-

5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]

-

Generation and Reaction of a Grignard Reagent - YouTube. (2021, April 22). Retrieved from [Link]

-

Side Reactions in a Grignard Synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Grignard Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

-

Solved The Grignard reagent phenylmagnesium bromide can be | Chegg.com. (2025, October 14). Retrieved from [Link]

-

Solved PART 1: Mechanism of the reaction of the Grignard | Chegg.com. (2021, April 5). Retrieved from [Link]

-

a) Reaction optimization for propylene oxide. [a] Deviations from the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). Retrieved from [Link]

-

How Alcohols Are Created Using the Grignard Reaction - Dummies. Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved from [Link]

-

EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. Retrieved from [Link]

-

What is the reaction of oxirane with phenylmagnesium bromide? - Quora. (2020, March 17). Retrieved from [Link]

-

Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation | Chemical Reviews - ACS Publications. (2015, December 29). Retrieved from [Link]

- Grignard Reaction.

-

Phenyl Grignard Part 1 - YouTube. (2011, January 10). Retrieved from [Link]

-

Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem - NIH. Retrieved from [Link]

- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents.

-

Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic - ORBi UMONS. (2022, May 30). Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved The Grignard reagent phenylmagnesium bromide can be | Chegg.com [chegg.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dchas.org [dchas.org]

- 10. acs.org [acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

Introduction: The Critical Role of Chirality in Modern Chemistry

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular science, three-dimensional structure is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates molecular recognition and biological activity. Molecules that are chiral exist as a pair of enantiomers, which, despite having identical chemical formulas and connectivity, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. This guide provides a comprehensive exploration of the stereochemistry of 2-phenylpropan-1-ol, a valuable chiral building block, offering insights into its synthesis, separation, and characterization. Understanding and controlling the stereochemistry of such synthons is a cornerstone of modern drug development and fine chemical synthesis.

The Stereochemistry of 2-Phenylpropan-1-ol

2-Phenylpropan-1-ol possesses a single stereocenter at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four distinct substituents: a hydroxymethyl group (-CH₂OH), a methyl group (-CH₃), a hydrogen atom (-H), and a phenyl group (-C₆H₅). This asymmetry gives rise to two enantiomeric forms: (R)-2-phenylpropan-1-ol and (S)-2-phenylpropan-1-ol.

These enantiomers are physically identical in achiral environments, sharing the same melting point, boiling point, and solubility.[1] However, their defining difference lies in their interaction with plane-polarized light; they rotate it in equal but opposite directions. This property is known as optical activity.[2]

Caption: Enantiomers of 2-phenylpropan-1-ol as non-superimposable mirror images.

Physicochemical and Chiroptical Properties

The distinct stereochemistry of each enantiomer leads to different interactions with other chiral entities, including biological receptors, making their separation and individual characterization essential.

| Property | Racemic (±)-2-Phenylpropan-1-ol | (S)-(-)-2-Phenylpropan-1-ol | (R)-(+)-2-Phenylpropan-1-ol |

| Molecular Formula | C₉H₁₂O[3][4] | C₉H₁₂O[4] | C₉H₁₂O |

| Molar Mass | 136.19 g/mol [3][4][5] | 136.19 g/mol [4] | 136.19 g/mol |

| Appearance | Clear, colorless liquid[5] | Colorless liquid | Colorless liquid |

| Density | ~0.975 g/mL at 25 °C[5] | 0.993 g/mL at 20 °C[6] | 0.993 g/mL at 20 °C |

| Boiling Point | 110-111 °C at 10 mmHg[5] | 95-97 °C at 11 mmHg[6] | 95-97 °C at 11 mmHg |

| Refractive Index | n20/D 1.526[5] | n20/D 1.526 | n20/D 1.526 |

| Specific Rotation [α] | 0° (by definition) | -15° (c=1, CHCl₃) | +15° (c=1, CHCl₃) |

Note: The specific rotation for the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer, a fundamental property of enantiomeric pairs.[2]

Synthesis and Resolution Strategies

The generation of enantiomerically pure 2-phenylpropan-1-ol can be approached via two primary pathways: direct asymmetric synthesis from a prochiral precursor or the resolution of a pre-synthesized racemic mixture.

Synthesis of Racemic 2-Phenylpropan-1-ol

A common and straightforward method for producing the racemic mixture is the reduction of a corresponding ketone. The reduction of 2-phenylpropanal using a hydride reducing agent like sodium borohydride (NaBH₄) is an effective laboratory-scale synthesis. The hydride attacks the carbonyl carbon from either face with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers.

Experimental Protocol: Reduction of 2-Phenylpropanal

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylpropanal in a suitable alcoholic solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side products.

-

Reagent Addition: Add sodium borohydride (NaBH₄) to the stirred solution in small portions. The controlled addition prevents a runaway reaction.

-

Reaction: Allow the mixture to stir at 0 °C for 1-2 hours, followed by warming to room temperature to ensure the reaction proceeds to completion.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes the excess borohydride and the resulting alkoxide.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield racemic 2-phenylpropan-1-ol.[7]

Chiral Resolution of Racemic 2-Phenylpropan-1-ol

Resolution involves separating the enantiomers from a racemic mixture. A classic and effective method is the formation of diastereomeric salts.

Causality Behind the Method: Enantiomers have identical physical properties, making them difficult to separate. However, by reacting them with a single enantiomer of a chiral resolving agent (e.g., (R,R)-(+)-tartaric acid), a pair of diastereomers is formed. Diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.

Caption: Workflow for classical resolution via diastereomeric salt formation.

Experimental Protocol: Resolution using (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 2-phenylpropan-1-ol in a minimal amount of a hot solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same hot solvent.

-

Mixing: Combine the two hot solutions and allow the mixture to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals of one diastereomeric salt, which will preferentially precipitate based on its lower solubility.

-

Crystallization: Further cool the mixture in an ice bath to maximize crystallization.

-

Separation: Collect the precipitated crystals by vacuum filtration. The filtrate will contain the more soluble diastereomeric salt.

-

Liberation of Enantiomer: Treat the collected crystals (the less soluble salt) with an aqueous base (e.g., 10% NaOH) to hydrolyze the salt. This liberates the free enantiomerically enriched alcohol.

-

Extraction: Extract the liberated alcohol with an organic solvent. Dry the organic layer and remove the solvent to obtain one of the enantiomers. The other enantiomer can be recovered from the filtrate from step 4 by the same hydrolysis and extraction process.

Enantioselective Synthesis: A Proactive Approach

Instead of separating enantiomers after the fact, asymmetric synthesis aims to create predominantly one enantiomer from the start. This is a more efficient and elegant strategy, often relying on chiral catalysts or biocatalysts. A prominent green chemistry approach is the biocatalytic reduction of a prochiral ketone.

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Yeast contains alcohol dehydrogenases, enzymes that can reduce ketones to alcohols with high stereoselectivity. This method avoids the use of heavy metals and harsh reagents.

Experimental Protocol: Yeast-Mediated Reduction of 2-Phenylpropanal

-

Yeast Culture Activation: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium (e.g., sucrose and water) and incubate in an orbital shaker at a controlled temperature (e.g., 30°C) until fermentation is active.

-

Substrate Addition: Dissolve 2-phenylpropanal in a minimal amount of a water-miscible co-solvent like ethanol to aid its dispersion in the aqueous culture. Add this solution dropwise to the yeast culture.

-

Bioreduction: Continue the incubation for 24-48 hours. The enzymes within the yeast will selectively reduce the aldehyde to predominantly one enantiomer of the alcohol.[8]

-

Work-up: After the reaction, remove the yeast cells by centrifugation or filtration.

-

Extraction and Purification: Saturate the aqueous supernatant with NaCl to reduce the solubility of the product and extract it with an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase to yield the enantiomerically enriched 2-phenylpropan-1-ol.

Sources

- 1. (S)-1-Phenylpropan-2-ol | High Purity | For RUO [benchchem.com]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. 2-Phenylpropan-1-ol | CymitQuimica [cymitquimica.com]

- 4. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

(S)-2-Phenyl-1-propanol: A Technical Guide to Synthesis, Sourcing, and Analysis

Introduction: The Significance of a Chiral Building Block

(S)-2-phenyl-1-propanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable precursor and building block for the synthesis of optically active molecules, where a single enantiomer is often responsible for the desired therapeutic effect. Beyond its role as a synthetic intermediate, this compound is also utilized as a fragrance ingredient, prized for its mild hyacinth-like odor.[1] The critical importance of enantiomeric purity in drug development—as different enantiomers can have vastly different biological activities—necessitates robust methods for its synthesis, sourcing from reliable suppliers, and rigorous analytical quality control.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis strategies, commercial availability, and analytical methodologies for ensuring the quality of (S)-2-phenyl-1-propanol.

Part 1: Enantioselective Synthesis Strategies

The production of (S)-2-phenyl-1-propanol with high enantiomeric excess (ee) is paramount. Both biocatalytic and traditional chemical synthesis routes have been developed to achieve this, each with distinct advantages regarding selectivity, scalability, and environmental impact.

Biocatalytic Approaches: Precision and Sustainability

Biocatalysis has emerged as a powerful and green methodology for producing chiral alcohols.[2] These methods leverage the inherent stereoselectivity of enzymes to produce the desired enantiomer with exceptional purity.

A. Isolated Enzyme Systems: Alcohol Dehydrogenases (ADH)

The use of isolated alcohol dehydrogenases is a highly effective strategy. Specifically, recombinant horse-liver alcohol dehydrogenase (HLADH) has demonstrated outstanding performance in the asymmetric reduction of racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol.[1] This method can achieve enantioselectivity reaching 100%.[1] The core of this process is the enzyme's requirement for a cofactor, typically nicotinamide adenine dinucleotide (NADH), which must be continuously regenerated for the reaction to proceed efficiently.[1]

Key Causality : The high enantioselectivity of HLADH is due to the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds and orients the substrate to deliver a hydride from the NADH cofactor to only one face of the aldehyde's carbonyl group, leading exclusively to the (S)-alcohol.

B. Whole-Cell Biocatalysis

An alternative to using isolated enzymes is the deployment of whole-cell biocatalysts, such as the yeast Saccharomyces cerevisiae.[3] This approach offers the advantage of containing the necessary enzymes and having a built-in cofactor regeneration system, making it potentially more cost-effective. However, whole-cell systems can sometimes exhibit lower enantioselectivity and may be affected by substrate or product inhibition, which can limit yields.[1][4]

Experimental Protocol: Enzymatic Reduction using HLADH

-

Reaction Setup : Prepare a buffered solution (e.g., 75 mM phosphate buffer, pH 8.0). For reactions in a two-phase system to overcome substrate solubility issues, an organic solvent can be used.[1]

-

Reagent Addition : To the buffer, add the substrate (racemic 2-phenylpropionaldehyde), the enzyme (recombinant horse-liver ADH), and the cofactor (NADH).[5]

-

Cofactor Regeneration : Include a secondary substrate and enzyme system for cofactor regeneration. A common choice is using ethanol as a substrate for the same ADH, which oxidizes it to acetaldehyde while reducing NAD+ back to NADH.[1]

-

Incubation : The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 24 hours).

-

Monitoring : The reaction's progress and the formation of (S)-2-phenyl-1-propanol are monitored using analytical techniques like GC or HPLC.

-

Work-up : Upon completion, the product is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by column chromatography if necessary.

Chemical Synthesis: Scalability and Catalyst Design

Asymmetric chemical catalysis provides a robust and scalable alternative to biocatalysis. The most common approach is the asymmetric hydrogenation of a prochiral precursor.

A. Asymmetric Hydrogenation

This method involves the reduction of an unsaturated precursor, such as 2-phenylprop-2-en-1-ol, using hydrogen gas in the presence of a chiral metal catalyst. Rhodium-based catalysts featuring chiral phosphine ligands have been successfully employed, achieving enantiomeric excesses of up to 70%.[6]

Key Causality : The chiral ligand coordinates to the metal center, creating a chiral environment. The olefin substrate then coordinates to this complex in a specific orientation due to steric and electronic interactions, forcing the addition of hydrogen across the double bond to occur from a single face, thereby generating the (S)-enantiomer preferentially.

Diagram: General Workflow for Asymmetric Synthesis

Caption: Generalized workflow for the chemical synthesis of (S)-2-phenyl-1-propanol.

Part 2: Commercial Availability and Suppliers

(S)-2-phenyl-1-propanol is commercially available from a range of chemical suppliers, primarily for research and development purposes. For larger, industrial-scale quantities, direct inquiries and custom synthesis requests are typically necessary. The material is generally offered at purities of 98% or higher.

| Supplier | Product Name | Typical Purity | Available Quantities |

| Thermo Scientific Chemicals | (S)-(-)-2-Phenyl-1-propanol, 98+% | ≥98.0% (GC) | 250 mg, 1 g[7] |

| Fisher Scientific | (S)-(-)-2-Phenyl-1-propanol, 98+% | ≥98% | 250 mg, 1 g[8] |